molecular formula C22H27ClN2O3 B11359724 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B11359724
M. Wt: 402.9 g/mol
InChI Key: HDTDKAVITKSTKO-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a chlorophenyl group, and a dimethylphenoxy acetamide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis might involve the reaction of 4-chlorophenyl ethylamine with morpholine in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with 2,3-dimethylphenoxy acetic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it might inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(morpholin-4-yl)acetamide
  • 2-(2,3-dimethylphenoxy)-N-(4-chlorophenyl)acetamide
  • N-(2-morpholin-4-yl-2-phenylethyl)-2-(2,3-dimethylphenoxy)acetamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and chlorophenyl group contribute to its potential as a versatile research tool and therapeutic agent.

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H27ClN2O3/c1-16-4-3-5-21(17(16)2)28-15-22(26)24-14-20(25-10-12-27-13-11-25)18-6-8-19(23)9-7-18/h3-9,20H,10-15H2,1-2H3,(H,24,26)

InChI Key

HDTDKAVITKSTKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3)C

Origin of Product

United States

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